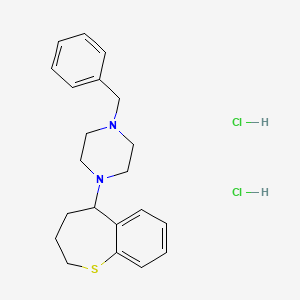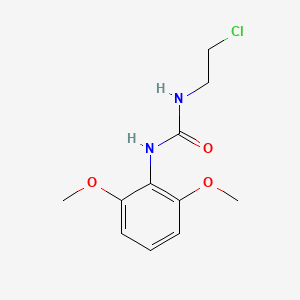
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine is an organoboron compound with the molecular formula C4H10BClN2 It is a heterocyclic compound containing both boron and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine typically involves the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with a chlorinating agent. One common method is the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.
Complexation Reactions: It can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at moderate temperatures.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used. These reactions often require low temperatures to prevent side reactions.
Complexation Reactions: Transition metal salts like palladium chloride or platinum chloride are used, often in the presence of ligands to stabilize the complex.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-1,3-dimethyl-1,3,2-diazaborolidine derivatives, while addition reactions with Grignard reagents can produce organoboron compounds.
Scientific Research Applications
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoboron compounds. Its ability to form stable complexes with transition metals makes it valuable in catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine exerts its effects depends on the specific application. In catalysis, it acts as a ligand that stabilizes transition metal complexes, facilitating various chemical transformations. In biological systems, its derivatives may interact with cellular targets, disrupting essential processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine can be compared with other similar compounds, such as:
1,3-Dimethyl-1,3,2-diazaborolidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-1,3-dimethylimidazolinium chloride: Contains a similar ring structure but with different heteroatoms, leading to distinct chemical properties and applications.
2-Chloro-1,3-dimethylimidazolidine: Another related compound with different reactivity and applications.
The uniqueness of this compound lies in its combination of boron and nitrogen within the ring, providing a balance of stability and reactivity that is valuable in various chemical processes.
Properties
CAS No. |
17739-11-6 |
|---|---|
Molecular Formula |
C4H10BClN2 |
Molecular Weight |
132.40 g/mol |
IUPAC Name |
2-chloro-1,3-dimethyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C4H10BClN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3 |
InChI Key |
OQGPVQGBLLTIES-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(CCN1C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


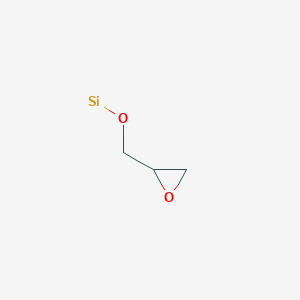
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)
![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
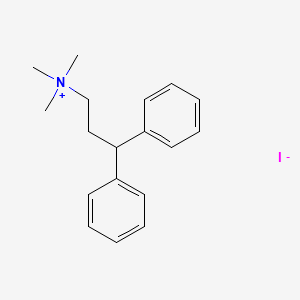
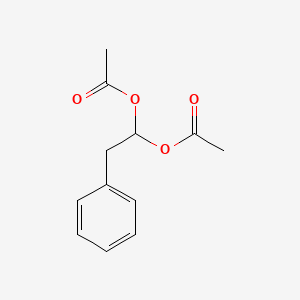
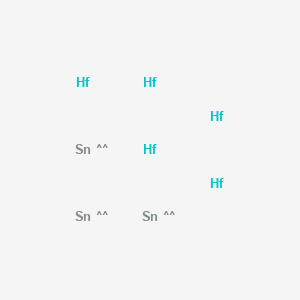
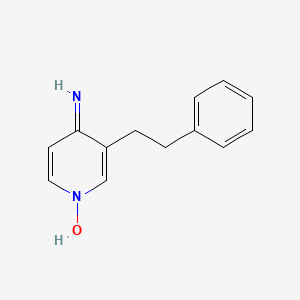
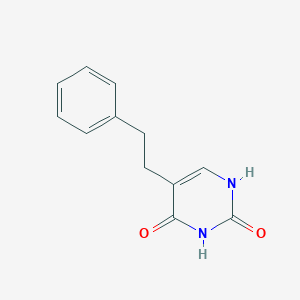
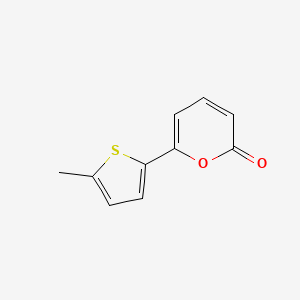
![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
